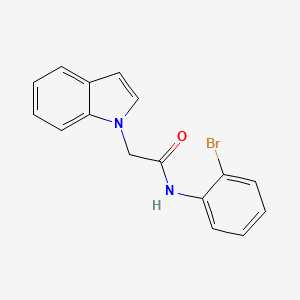

N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C16H13BrN2O |

|---|---|

Molecular Weight |

329.19 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-indol-1-ylacetamide |

InChI |

InChI=1S/C16H13BrN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) |

InChI Key |

KLXYLEXFDRCNSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Condensation of Indole-1-Acetic Acid with 2-Bromoaniline

A widely reported method involves the coupling of indole-1-acetic acid with 2-bromoaniline using carbodiimide-based coupling agents.

-

Activation of Carboxylic Acid : Indole-1-acetic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in tetrahydrofuran (THF) at 30°C for 6 hours to form 2-(1H-indol-1-yl)acetyl chloride.

-

Amide Bond Formation : The acid chloride is reacted with 2-bromoaniline (1.1 eq) in the presence of anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF) at 80°C for 12 hours.

One-Pot Oxidative Coupling and Cyclization

A patent-derived method optimizes the synthesis via a one-pot oxidation strategy [,]:

Procedure :

-

Coupling : Indole-1-acetic acid (1.0 eq) is mixed with 2-bromoaniline (1.05 eq), EDC·HCl (1.2 eq), and DIPEA (2.5 eq) in acetonitrile at room temperature for 16 hours.

-

Oxidation : The intermediate amide is treated with ozone in dichloromethane:methanol (5:1) at −78°C, followed by pyridine and triethylamine to facilitate cyclization.

Yield : 64–72% []

Key Advantage : Eliminates isolation of intermediates, reducing purification steps.

Solid-Phase Synthesis for High-Throughput Production

A modified solid-phase approach enhances scalability []:

Procedure :

-

Resin Functionalization : Wang resin is loaded with indole-1-acetic acid using DCC/HOBt.

-

Bromophenyl Incorporation : 2-Bromoaniline (1.5 eq) is coupled using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 4 hours.

-

Cleavage : The product is released from the resin using trifluoroacetic acid (TFA):H2O (95:5).

Yield : 82–88% []

Purity : >95% (HPLC) [].

Comparative Analysis of Methods

| Method | Reagents | Yield | Reaction Time | Complexity |

|---|---|---|---|---|

| Condensation | Thionyl chloride, K2CO3 | 76–84% | 18 hours | Moderate |

| One-Pot Oxidation | EDC·HCl, Ozone | 64–72% | 20 hours | Low |

| Solid-Phase Synthesis | HATU, Wang resin | 82–88% | 6 hours | High |

Key Findings :

-

The condensation method balances yield and ease of execution but requires strict anhydrous conditions.

-

The one-pot method is time-efficient but suffers from moderate yields due to side reactions during ozonolysis [].

-

Solid-phase synthesis offers high purity and scalability but demands specialized equipment [].

Optimization Strategies

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety, to form different oxidation states and derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide possess significant antimicrobial properties. For instance, a study synthesized several related compounds and evaluated their activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited remarkable inhibition zones, particularly against Staphylococcus aureus and Bacillus subtilis, with diameter values reaching up to 22 mm .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 5c | Staphylococcus aureus | 21 |

| 5h | Bacillus subtilis | 22 |

| 5b | Escherichia coli | 18 |

Antioxidant Properties

The antioxidant activity of this compound derivatives has also been investigated. A study focused on synthesizing novel indole-based compounds found that many exhibited considerable antioxidant activity when assessed using methods such as the Ferric Reducing Antioxidant Power (FRAP) and DPPH assays. Notably, some compounds demonstrated antioxidant capabilities comparable to established standards .

Table 2: Antioxidant Activity of this compound Derivatives

| Compound ID | FRAP Value (µM Trolox Equivalent) | DPPH Scavenging Activity (%) |

|---|---|---|

| 3j | 0.45 | 85 |

| 3a | 0.40 | 82 |

| 3k | 0.38 | 80 |

Antihyperglycemic Potential

Another significant application of this compound derivatives is in the management of diabetes. Research has shown that certain compounds within this class can inhibit the α-amylase enzyme effectively, which is crucial for carbohydrate metabolism. For instance, a study reported IC50 values for these compounds ranging from 1.09 to 2.84 µM, indicating promising antihyperglycemic activity .

Table 3: Antihyperglycemic Activity of this compound Derivatives

| Compound ID | IC50 (µM) | Comparison Standard (Acarbose IC50 µM) |

|---|---|---|

| 15 | 1.09 | 0.92 |

| 16 | 2.00 | 0.92 |

| 17 | 2.84 | 0.92 |

Conclusion and Future Directions

The compound this compound presents significant potential in various therapeutic areas, including antimicrobial, antioxidant, and antihyperglycemic applications. The promising results from preliminary studies warrant further investigation into its mechanism of action and potential clinical applications.

Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

- Clinical Trials : To assess its therapeutic potential in human subjects.

By advancing our understanding of this compound's capabilities, researchers can contribute to the development of new therapeutic agents that address pressing health challenges.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. The bromophenyl group may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Halogenated Phenyl Derivatives

- N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide (CAS: 1144494-38-1): Replacing bromine with chlorine reduces molecular weight (MW: ~320 vs. ~361 for bromo analog) and alters lipophilicity (Cl is less lipophilic than Br). This substitution may affect pharmacokinetics, such as membrane permeability and metabolic clearance .

- N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide: The shift from 2-bromo to 4-bromo on the phenyl ring changes steric interactions with target proteins. The 3-indolyl substitution (vs.

Non-Halogenated Phenyl Derivatives

Modifications on the Acetamide Chain

- N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide: Replacing the indole with a furan heterocycle introduces oxygen-based hydrogen bonding capabilities. This change may reduce aromatic stacking interactions but improve solubility in polar solvents .

Antimicrobial Activity

- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide): Exhibits potent gram-positive antibacterial activity. The sulfonyl-piperazine group likely contributes to target engagement (e.g., enzyme inhibition), a feature absent in the bromophenyl-indole analog .

- N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide: No direct antimicrobial data are available, but the bromine and indole moieties are associated with antifungal and antiproliferative activities in related compounds .

Cytotoxic Activity

- N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (Compound 3, ) : Shows moderate cytotoxicity against cancer cells (IC50 ~10–50 μM). The oxoethyl chain may facilitate redox interactions, whereas the bromophenyl analog’s larger size might alter potency .

- Chalcone-acetamide hybrids : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) demonstrate anti-cancer activity via kinase inhibition. The absence of a quinazoline sulfonyl group in the bromophenyl-indole analog suggests divergent mechanisms .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP<sup>calc</sup> | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| This compound | 361.2 | 3.8 | <0.1 (aqueous) | Br, Indole-1-yl |

| N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide | 320.8 | 3.2 | 0.3 | Cl, Indole-1-yl |

| N-(tert-butyl)-2-(1H-indol-1-yl)-2-phenylacetamide | 334.4 | 4.5 | <0.05 | tert-Butyl, Phenyl |

| N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide | 363.2 | 2.9 | 1.2 | Br, Furan-methylamino |

Notes:

- Bromine increases molecular weight and logP compared to chlorine, reducing aqueous solubility.

- Bulky groups (e.g., tert-butyl) further decrease solubility despite higher lipophilicity .

Biological Activity

N-(2-bromophenyl)-2-(1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound features an indole moiety linked to a bromophenyl group through an acetamide functional group. Its molecular formula is CHBrNO, with a molecular weight of approximately 319.18 g/mol. The presence of the bromine atom on the phenyl ring is believed to enhance its biological interactions.

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit notable antimicrobial properties. For instance, derivatives of indole-3-acetamides have shown significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Indole-3-acetamide Derivative | 4.69 - 22.9 | Staphylococcus aureus |

| Indole-3-acetamide Derivative | 5.64 - 77.38 | E. coli |

Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly against solid tumors such as colon and lung cancers. Research has shown that similar indole-based compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells.

Case Study: Inhibition of CDC25B and PTP1B

A study on structurally related compounds demonstrated that derivatives exhibited inhibitory activity against CDC25B and PTP1B enzymes, which are crucial for cancer cell proliferation and survival. The most potent derivative showed IC values of 3.2 µg/mL for CDC25B and 2.9 µg/mL for PTP1B, suggesting potential therapeutic applications in cancer treatment .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point in research. Enzyme kinetic studies revealed that certain derivatives act as selective inhibitors, with promising results in inhibiting target enzymes involved in cancer progression.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 (µg/mL) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Compound 2h | 3.2 | CDC25B |

| Compound 2h | 2.9 | PTP1B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.